Physicochemical Differentiation: Hydrophilicity and Polar Surface Area vs. Neutral Oxazolidines
3-Methyl-5H-1,3-oxazol-3-ium-2-one;sulfate exhibits a calculated logP of -1.64 and a topological polar surface area (TPSA) of 147 Ų [1], which distinguishes it from neutral oxazolidine compounds that typically have lower polarity and higher lipophilicity. These physicochemical parameters are critical predictors of aqueous solubility, membrane permeability, and formulation compatibility [1].
| Evidence Dimension | Lipophilicity (logP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP: -1.64; TPSA: 147 Ų |
| Comparator Or Baseline | Neutral oxazolidine analogs: typically logP > 0 (exact values vary by substituent) |
| Quantified Difference | logP difference > 1.64 log units (target compound more hydrophilic) |
| Conditions | In silico calculation (standard methods) |
Why This Matters
The pronounced hydrophilicity of this compound dictates its suitability for aqueous-based formulations and may exclude it from applications requiring lipophilic penetration; procurement must align with the intended solvent system.
- [1] Molaid. 2-Oxooxazolidine-3-ammonium sulphate (2:1) | 85038-03-5. Calculated Properties: logP -1.64, TPSA 147.26. Accessed 2026. View Source
